molecular formula C15H15N3O5S B2519377 4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide CAS No. 313256-28-9

4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide

Cat. No.: B2519377
CAS No.: 313256-28-9
M. Wt: 349.36
InChI Key: LHHKDKOTMQSVIA-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide is an organic compound with a complex structure that includes both sulfonamide and nitrobenzene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide typically involves multiple steps. One common method starts with the nitration of aniline to produce 3-nitroaniline. This intermediate is then reacted with 4-(dimethylsulfamoyl)benzoic acid chloride in the presence of a base such as triethylamine to form the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: 4-(dimethylsulfamoyl)-N-(3-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Sulfone derivatives of the original compound.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and cancer.

    Materials Science: The compound’s unique structural properties make it useful in the design of new materials with specific electronic or optical characteristics.

    Industrial Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the sulfonamide group can enhance binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylsulfamoyl)-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position.

    4-(methylsulfamoyl)-N-(3-nitrophenyl)benzamide: Similar structure but with a methyl group instead of a dimethyl group on the sulfonamide.

    4-(dimethylsulfamoyl)-N-(3-aminophenyl)benzamide: The reduced form of the original compound.

Uniqueness

4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-17(2)24(22,23)14-8-6-11(7-9-14)15(19)16-12-4-3-5-13(10-12)18(20)21/h3-10H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHKDKOTMQSVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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